Tetracyclic Scaffold Rigidity vs. Contemporary CDC7 Inhibitor Chemotypes: A Structural-Class Distinction
Cdc7-IN-8 possesses a tetracyclic core (17-oxa-4,5,12,14-tetrazatetracyclo[8.7.0.0²,⁶.0¹¹,¹⁶]heptadeca-pentaen-15-one) fused to a chiral (S)-quinuclidine substituent, a topology absent from all other reported CDC7 inhibitor chemotypes . In contrast, PHA-767491 is a pyrrolopyrimidine, XL413 is a benzofuropyrimidinone, and TAK-931 is a thienopyrimidine derivative—all lacking the tetracyclic ring system that constrains conformational flexibility of the hinge-binding motif [1]. The patent claims that this tetracyclic architecture confers a unique tumor-inhibiting effect relative to previously described scaffolds, though specific numerical comparisons are not publicly disclosed [2].
| Evidence Dimension | Core scaffold topology (chemical series classification) |
|---|---|
| Target Compound Data | Tetracyclic (4 fused heterocyclic rings: furo-pyrazolo-cyclohepta-pyrimidinone) + (S)-quinuclidine; Heavy Atom Count: 26; Complexity: 631 |
| Comparator Or Baseline | PHA-767491: pyrrolopyrimidine (bicyclic); XL413: benzofuropyrimidinone (tricyclic); TAK-931: thienopyrimidine; Cdc7-IN-18: tetracyclic thio-analog (O→S substitution, MW 367.47) |
| Quantified Difference | Scaffold category differs qualitatively (4 rings vs. 2–3 rings); Cdc7-IN-8 MW = 351.40 vs. Cdc7-IN-18 MW = 367.47 (Δ = −16.07 Da) due to furan oxygen vs. thiophene sulfur replacement |
| Conditions | Structural comparison based on patent disclosures; no head-to-head biochemical assay data available for Cdc7-IN-8 |
Why This Matters
A tetracyclic scaffold with constrained geometry may alter kinase selectivity and binding kinetics compared to flexible chemotypes, making it a distinct tool for probing CDC7 biology where scaffold-dependent off-target effects must be controlled.
- [1] Irie T. et al. (2023). CDC7 kinase inhibitors: a survey of recent patent literature (2017–2022). Expert Opinion on Therapeutic Patents, 33(7–8), 493–501. PMID: 37735909. View Source
- [2] WO2021032170A1 – Tetracyclic compound used as CDC7 inhibitor. Filed 2020-08-20. WIPO (PCT). View Source
